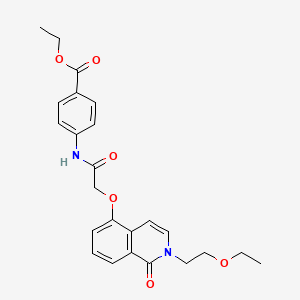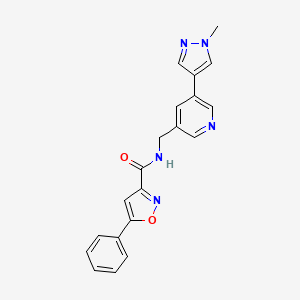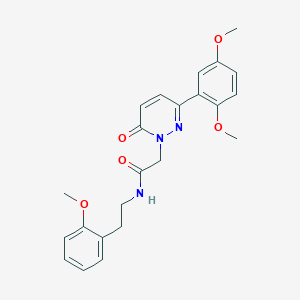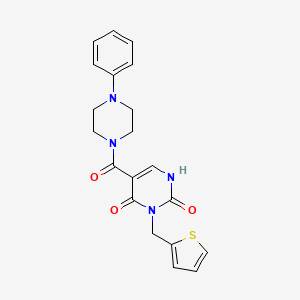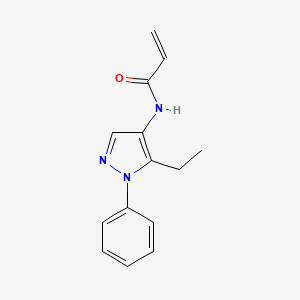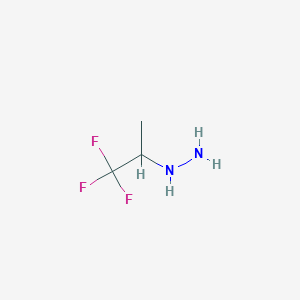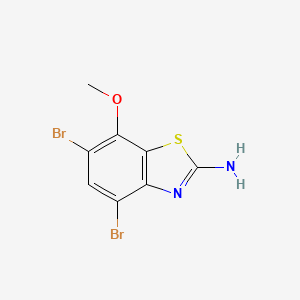![molecular formula C18H23N3O4S B2994811 N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-42-1](/img/structure/B2994811.png)
N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed explanation of the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would include information about what types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.) .Applications De Recherche Scientifique
Chemistry In chemistry, N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is studied for its potential as a versatile synthetic intermediate and its unique structural motifs.
Biology Biologically, this compound could be investigated for its interaction with various biomolecules, enzymes, and receptors, which might indicate its utility in drug discovery and design.
Medicine In medical research, this compound might serve as a lead compound for developing new therapeutics, particularly in targeting specific pathways or biological processes, given its intricate structure.
Industry In the industrial context, it could be utilized in the synthesis of advanced materials or specialty chemicals with particular desired properties, such as stability or reactivity under certain conditions.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, modulating biochemical pathways. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonds, Van der Waals forces, or covalent bonds, contributing to its biological activity.
6. Comparison with Similar Compounds: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural features. Other quinazoline derivatives or dioxolo-containing compounds might not exhibit the same reactivity or biological activity, making this compound particularly valuable for certain applications.
List of Similar Compounds:
Quinazoline
8-Oxo-quinazoline derivatives
Dioxolo-quinazoline derivatives
Hope this deep dive was helpful
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide generally begins with the preparation of the quinazoline core. This can be achieved through condensation reactions involving anthranilic acid derivatives and isocyanates. Following the formation of the quinazoline intermediate, further functionalization involves the introduction of the dioxolo group via a suitable reagent, such as diol derivatives under acidic or basic conditions. Lastly, the isopropyl and hexanamide groups are appended through alkylation and amidation reactions, respectively, requiring appropriate reagents and catalysts.
Industrial Production Methods On an industrial scale, the production of this compound is carried out in batch or continuous processes. This involves the scaling-up of the synthetic route while optimizing reaction conditions like temperature, pressure, solvent choice, and catalyst efficiency to maximize yield and reduce impurities.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is mainly influenced by the quinazoline core and the presence of electron-donating/withdrawing groups.
Common Reagents and Conditions Used
Oxidation: Common oxidizing agents, like potassium permanganate (KMnO4) or chromium trioxide (CrO3), may be used under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), facilitate the reduction reactions.
Substitution: Halogenation or nitration can be achieved using halogen sources (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed Depending on the specific reaction conditions and reagents used, the major products can vary. Oxidation might yield higher-order oxides, reduction could lead to hydrogenated forms, and substitution might introduce new functional groups, altering the compound's properties.
Propriétés
IUPAC Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-11(2)19-16(22)6-4-3-5-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,3-7,10H2,1-2H3,(H,19,22)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAOVCVGUQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)
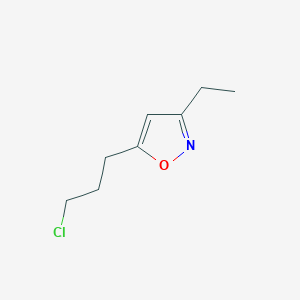
![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)
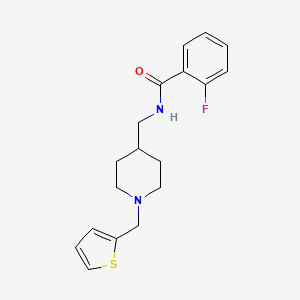
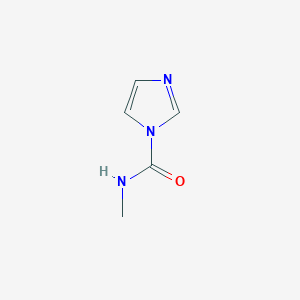
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
